2-Heptenoic acid

説明

Contextualizing 2-Heptenoic Acid within Unsaturated Fatty Acid Research

This compound is an organic compound classified as a medium-chain unsaturated fatty acid. foodb.ca Its structure consists of a seven-carbon chain, making it a medium-chain fatty acid, which is defined by an aliphatic tail of 4 to 12 carbons. foodb.ca The presence of a carbon-carbon double bond within its structure places it in the category of unsaturated fatty acids. nih.govontosight.ai Specifically, it is an alpha,beta-unsaturated monocarboxylic acid, with the double bond located at the second carbon position (C2). nih.gov

In the broader field of lipid research, this compound is categorized under the class of Fatty Acyls, and more specifically, as an unsaturated fatty acid. nih.gov Research in lipidomics, which investigates the composition and function of lipids in biological systems, includes the study of such fatty acids. ontosight.ai They are recognized as components of cell membranes and are involved in the synthesis of other vital molecules. ontosight.ai While it is a subject of biochemical research, literature reviews indicate that the number of published articles specifically on this compound is relatively small. foodb.ca

Academic Relevance and Research Landscape

The academic and industrial interest in this compound stems from its versatility as a chemical intermediate and its inherent properties. It is a subject of biochemical research, particularly in studies related to fatty acid metabolism and lipid biochemistry, which can help in understanding metabolic pathways. chemimpex.com

Beyond fundamental biochemistry, this compound serves as a key intermediate or building block in organic synthesis. chemimpex.commedchemexpress.com Researchers utilize it in the synthesis of more complex organic compounds, including those with potential applications as pharmaceuticals and agrochemicals. chemimpex.commedchemexpress.com Its derivatives are also subjects of investigation; for example, studies have been conducted on the synthesis of 2-acetamido-5-oxo-6-heptenoic acid to explore the relationship between its structure and biological activity. oup.com Furthermore, specific derivatives like (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid have been synthesized as key intermediates for pharmaceuticals such as cilastatin. google.com

The compound is also relevant in polymer chemistry, where it can be incorporated into polymer chains to modify material properties, such as flexibility and durability. chemimpex.comangenechemical.com Its application extends to the flavor and fragrance industry, where it is used as a flavoring agent in food products and a component in perfumes. chemimpex.commedchemexpress.comthegoodscentscompany.com

Structural Features and Reactivity as a Research Focus

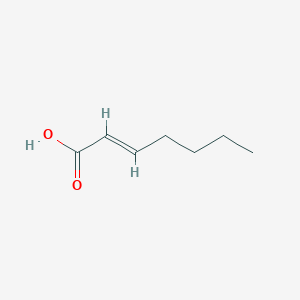

The structure of this compound (chemical formula C₇H₁₂O₂) is central to its chemical behavior and research focus. nih.gov It features a seven-carbon straight chain with a carboxylic acid (-COOH) group at one end and a terminal methyl group at the other. ontosight.ai Its defining feature is the carbon-carbon double bond between the second and third carbon atoms (the alpha and beta positions relative to the carboxyl group). nih.govontosight.ai

This double bond gives rise to stereoisomerism, resulting in two geometric isomers: (E)-hept-2-enoic acid (trans) and (Z)-hept-2-enoic acid (cis). ontosight.aivulcanchem.com The "(E)" and "(Z)" notations describe the configuration of the substituents on the double bond. ontosight.ai This stereochemistry is a critical aspect of its identity, influencing its physical properties and its reactivity in highly stereoselective biochemical processes. vulcanchem.com

The reactivity of this compound is a key area of research. The double bond is a reactive site for various chemical reactions, including addition reactions like hydrogenation. chemimpex.comangenechemical.com The carboxylic acid group can undergo typical reactions such as esterification to form esters (e.g., methyl 2-heptenoate) and amidation to form amides. angenechemical.comcymitquimica.com This dual reactivity makes it a versatile precursor in chemical synthesis. angenechemical.com For instance, it can be used to prepare esters, amides, and alcohols, which are themselves intermediates for fine chemicals. angenechemical.com The synthesis of this compound itself is a subject of study, with methods involving the reaction of n-valeraldehyde. prepchem.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | nih.govchemimpex.comnist.gov |

| Molecular Weight | 128.17 g/mol | nih.govontosight.aichemimpex.com |

| IUPAC Name | (E)-hept-2-enoic acid | nih.gov |

| CAS Number | 18999-28-5 | chemimpex.comthegoodscentscompany.comnist.gov |

| Appearance | Colorless to pale yellow clear liquid | chemimpex.comthegoodscentscompany.com |

| Boiling Point | 224.00 to 228.00 °C @ 760 mmHg | nih.govthegoodscentscompany.com |

| Density | ~0.950 g/cm³ | chemimpex.com |

| Refractive Index | 1.447 to 1.457 @ 20.00 °C | thegoodscentscompany.com |

| Melting Point | -19.00 °C | thegoodscentscompany.com |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Availability/Reference | Source(s) |

|---|---|---|

| Mass Spectrum (Electron Ionization) | Data available on the NIST WebBook | nist.gov |

| Infrared (IR) Spectrum | Gas-phase spectrum available on the NIST WebBook | nist.gov |

| ¹³C NMR Spectrum | Data available for Trans-2-heptenoic acid on SpectraBase | spectrabase.com |

| ¹H NMR Spectrum | Data available for Trans-2-heptenoic acid on SpectraBase | spectrabase.com |

| Raman Spectrum | Data available for Trans-2-heptenoic acid on SpectraBase | spectrabase.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURNCBVQZBJDAJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893639 | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Disagreeable rancid aroma | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 228.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.978 | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10352-88-2, 18999-28-5 | |

| Record name | trans-2-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IB74EZ67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Chemical Transformations of 2 Heptenoic Acid

Total Synthesis Approaches and Methodological Development

The synthesis of 2-heptenoic acid and its analogs often focuses on controlling the geometry of the double bond and the stereochemistry of any chiral centers.

Stereoselective and Asymmetric Synthesis

Stereoselective synthesis of this compound derivatives is crucial as different stereoisomers can exhibit distinct biological activities. Advanced organic synthesis techniques, such as asymmetric synthesis, are often necessary to establish the correct configuration of chiral centers. beilstein-journals.org

One notable example is the asymmetric synthesis of (R)-3-isopropenyl-6-heptenoic acid, a key chiral synthon. This was achieved with an 86% enantiomeric excess through an asymmetric 1,4-addition of isopropenylmagnesium bromide to the l-ephedrine amide derived from (E)-2,6-heptadienoic acid, followed by base hydrolysis. numberanalytics.com Another approach involves the stereoselective reduction of 2-heptynoic acid, where the reaction conditions are controlled to favor the formation of the (Z)-isomer over the (E)-isomer.

In the synthesis of more complex derivatives, such as an orthogonally protected derivative of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid, a key step involves the N-diphenylmethylene-controlled diastereoselective dihydroxylation of a (Z)-ester, achieving a selectivity of greater than 13:1 for the desired isomer. researchgate.net This highlights the importance of protecting groups in directing the stereochemical outcome of a reaction.

A method for the preparation of (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid, an intermediate for cilastatin, involves the selective acid-hydrolysis of the corresponding ethyl (E)-ester from a mixture of (Z) and (E) isomers, followed by alkali-hydrolysis of the purified ethyl (Z)-ester. google.com

Chiral Catalysis Applications

Chiral catalysis is a powerful tool for establishing stereocenters during the synthesis of this compound derivatives. While specific examples for the direct synthesis of this compound using chiral catalysts are not extensively detailed in the provided literature, the principles are widely applied in the synthesis of related structures. Asymmetric catalysis can be achieved using chiral metal complexes, organocatalysts, or enzymes. numberanalytics.comunipd.itbeilstein-journals.org

For instance, the synthesis of chiral 3-hydroxy-4-heptenoic acid can utilize Lipase B from Candida antarctica for enantioselective reactions. vulcanchem.com This enzymatic approach is a key strategy in green chemistry for producing enantiomerically pure compounds.

In a broader context, asymmetric catalysis, such as the Sharpless epoxidation, uses a metal catalyst in conjunction with a chiral ligand to direct the stereochemistry of the reaction. warwick.ac.uk Similarly, chiral Brønsted acids, like BINOL-derived phosphoric acids, are effective catalysts for asymmetric reactions such as the Friedel-Crafts reaction, which can be used to introduce chirality in molecules that could be precursors to complex this compound derivatives. mdpi.com The development of new chiral ligands and catalysts, including those based on earth-abundant metals like iron and copper, continues to expand the toolbox for asymmetric synthesis. numberanalytics.com

Derivatization and Functionalization Reactions

The carboxylic acid and alkene functionalities of this compound are readily derivatized to produce a wide array of compounds with tailored properties.

Esterification and Ester Derivative Synthesis

Esterification is a common transformation of this compound, often employed to modify its physical properties or to protect the carboxylic acid group during subsequent reactions. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a standard method. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it to completion, the water produced is typically removed. chemguide.co.uk

For example, the butyl ester of (Z)-2-heptenoic acid is synthesized by reacting (Z)-2-heptenoic acid with butanol. This derivative is noted as a useful reagent in Wittig-Horner reactions. A process for preparing methyl esters of carboxylic acids with more than five carbons, including 2-hexenoic acid, involves reacting the acid with excess methanol (B129727) at temperatures between 100°C and 150°C in the presence of an acid catalyst. google.com

The synthesis of mixed esters of heptanoic acid with dipentaerythritol (B87275) and 2-ethylhexanoic acid is achieved through esterification, resulting in complex molecules with applications as lubricants and plasticizers. researchgate.net

| Reactants | Product | Catalyst/Conditions | Reference |

| (Z)-2-Heptenoic acid, Butanol | (Z)-2-Heptenoic acid butyl ester | Not specified | |

| Heptanoic acid, Methanol | n-Heptanoic acid methyl ester | Acid catalyst, 100-150°C | google.com |

| Ethanoic acid, Ethanol | Ethyl ethanoate | Concentrated H₂SO₄, heat | chemguide.co.uk |

| (E)-2,6-Heptadienoic acid, l-ephedrine | N-((E)-2,6-heptadienoyl)-l-ephedrine | Not specified | numberanalytics.com |

Amino Acid and Peptidomimetic Derivative Preparation

This compound and its derivatives are valuable scaffolds for the synthesis of amino acid conjugates and peptidomimetics, which are compounds that mimic the structure and function of peptides. These derivatives often exhibit interesting biological activities.

A key building block, (S)-2-aminohept-6-enoate ester, can be prepared and diversified through cross-metathesis reactions to generate various orthogonally protected α-aminosuberic acid (Asu) derivatives. vulcanchem.com These derivatives are important for the design and synthesis of biologically relevant peptides, including histone deacetylase (HDAC) inhibitors. vulcanchem.com The synthesis of N-Boc-2-amino-6-heptenoic acid is an important step in this process, achieved through a one-pot deprotection-oxidation of an oxazolidine (B1195125) precursor. vulcanchem.com

The synthesis of peptidomimetics can also involve the coupling of a heterocyclic acid, derived from a multi-component reaction, to an amino acid derivative via an Ugi reaction. researchgate.net Furthermore, amino acid conjugates of other complex molecules, such as triterpenoids, have been synthesized by reacting the acid chloride of the parent molecule with amino acid methyl esters. google.com

| Starting Material | Key Transformation | Product | Application | Reference |

| Aspartic acid derivative | Wittig olefination, deprotection-oxidation | N-Boc-2-amino-6-heptenoic acid | Building block for Asu derivatives | vulcanchem.com |

| (S)-2-aminohept-6-enoate ester | Cross-metathesis | Orthogonally protected Asu derivatives | Peptidomimetics, HDAC inhibitors | vulcanchem.com |

| 2-amino-5-chloropyridine, 4-formylbenzoic acid, tert-butyl isocyanide | Groebke–Blackburn–Bienaymé reaction | Imidazo[1,2-a]pyridine-containing acid | Ugi reaction for peptidomimetics | researchgate.net |

| CDDO-Cl | Reaction with amino acid methyl esters | CDDO-amino acid methyl ester conjugates | Anti-inflammatory agents | google.com |

Sulfonylation Reactions in Derivative Synthesis

Sulfonylation, the introduction of a sulfonyl group, is another important functionalization reaction for this compound derivatives, leading to compounds with potential therapeutic applications. Sulfonamides, in particular, are considered bioisosteres of amides and can offer improved metabolic stability and binding affinity. princeton.edu

A significant example is the synthesis of sulfonyl derivatives of (+/-)-(5Z)-7-(3-endo-aminobicyclo[2.2.1]hept-2-exo-yl)heptenoic acid. In this synthesis, the methyl ester of the heptenoic acid derivative is subjected to sulfonylation with various sulfonyl chlorides, followed by saponification to yield the final sulfonamide products. nih.gov One such derivative, S-145, was identified as a potent thromboxane (B8750289) A2 receptor antagonist. nih.gov

The general procedure for N-sulfonylation can involve reacting an amine with a sulfonyl chloride in the presence of a base. nih.govmdpi.com A modern approach allows for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation. princeton.edu This method converts aromatic acids to sulfonyl chlorides in situ, which then react with an amine. princeton.edu

| Reactant | Reagent | Product | Significance | Reference |

| (+/-)-(5Z)-7-(3-endo-aminobicyclo[2.2.1]hept-2-exo-yl)heptenoic acid methyl ester | Phenylsulfonyl chloride, then KOH | (+/-)-(5Z)-7-[3-endo-[(Phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid (S-145) | Potent thromboxane A2 receptor antagonist | nih.gov |

| 2-Aminothiazole | Sulfonyl chlorides | N-sulfonylated 2-aminothiazoles | Intermediates for biologically active compounds | nih.gov |

| Aromatic carboxylic acids | SO₂Cl₂, Cu catalyst, then amine | Aryl sulfonamides | One-pot synthesis from unactivated acids | princeton.edu |

Cross-Metathesis Reactions for Structural Diversification

Cross-metathesis is a powerful organic reaction that involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. organic-chemistry.orglibretexts.org This reaction, for which the Nobel Prize in Chemistry was awarded in 2005, allows for the formation of new carbon-carbon double bonds, providing a versatile pathway for molecular construction. libretexts.orgacs.org In the context of this compound, cross-metathesis serves as a key strategy for structural diversification, enabling the synthesis of a wide array of derivatives with modified chain lengths and functionalities.

The general mechanism, first proposed by Yves Chauvin, involves the formation of a four-membered metallacyclobutane intermediate between the catalyst and one of the alkene substrates. libretexts.org This intermediate then fragments to release a new alkene and a metal alkylidene, which continues the catalytic cycle. Statistically, a cross-metathesis reaction between two different terminal alkenes can produce a mixture of homo-coupled and cross-coupled products. organic-chemistry.org However, by carefully selecting reactants with different reactivities and optimizing reaction conditions, high selectivity for the desired cross-coupled product can be achieved. organic-chemistry.org

For instance, the cross-metathesis of a this compound derivative, such as benzyl (B1604629) acrylate, with another olefin like 1-hexene (B165129) can be performed to generate new, more complex unsaturated esters. nih.gov A notable example is the formation of (2E)-2-heptenoic acid phenylmethyl ester, which has been documented in reactions monitored by gas chromatography. nih.gov Such transformations are often carried out using second-generation Grubbs catalysts at ambient temperatures. nih.gov Modern advancements have even enabled these reactions to be performed in water using biodegradable micelles, highlighting a move towards greener chemistry. nih.gov The ability to combine the this compound scaffold with various other olefins through this method is a testament to its utility in creating diverse molecular architectures for various applications.

Table 1: Example of Cross-Metathesis for Structural Diversification This table is based on a representative reaction. Specific yields and conditions may vary.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

Synthesis of Hydroxy-Mercapto Acid Intermediates

This compound and its derivatives are crucial starting materials for the synthesis of hydroxy-mercapto acid intermediates, which are vital components in the total synthesis of complex, biologically active molecules. These intermediates are characterized by the presence of both a hydroxyl (-OH) and a thiol (-SH) group, along with a carboxylic acid function.

A significant application is in the synthesis of the potent histone deacetylase (HDAC) inhibitor FK228. nih.gov A key challenge in the total synthesis of FK228 is the preparation of its β-hydroxy mercapto heptenoic acid side chain. nih.gov One reported synthesis starts from methyl 3,3-dimethoxy propionate, which is converted in several steps to a propargylic ketone. nih.gov An asymmetric Noyori hydrogen transfer reaction is then used to establish the correct stereochemistry of the hydroxyl group. The mercapto group is introduced later in the sequence to yield the final β-hydroxy mercapto acid intermediate, which is then incorporated into the final complex depsipeptide structure. nih.gov

Another important class of intermediates derived from this compound analogues are those used in the synthesis of α-lipoic acid. google.comgoogle.com In these syntheses, a 7-monoester of 7-carboxy-2-heptenoic acid is reacted with a thiocarboxylic acid (like thioacetic acid). google.comrsc.org This addition introduces a thiol group (initially protected as an acylthio group) onto the carbon chain. Subsequent reduction of the carboxylic acid moiety to an alcohol, followed by hydrolysis of the protecting group, yields a 6-thiol-8-hydroxyoctanoic acid intermediate. google.comrsc.org This intermediate is then further processed to create the dithiolane ring characteristic of α-lipoic acid. google.com

Table 2: Synthesis of Key Hydroxy-Mercapto Acid Intermediates

| Target Intermediate Class | Precursor Derived from this compound | Key Transformation Steps | Final Application | Reference |

|---|---|---|---|---|

| β-Hydroxy Mercapto Heptenoic Acid | Propargylic ketone from Weinreb amide | Asymmetric reduction (Noyori), late-stage mercaptan introduction | Synthesis of FK228 | nih.gov |

Oxidation of Alkenes to Carboxylic Acids in Green Chemistry Contexts

The oxidation of alkenes to carboxylic acids is a fundamental transformation in organic synthesis. pressbooks.pub In the context of green chemistry, there is a significant focus on developing methods that are environmentally benign, utilizing non-toxic reagents, mild conditions, and minimizing waste. rsc.org This can involve the oxidative cleavage of an alkene's carbon-carbon double bond. chemistrysteps.com

One green approach for this transformation uses hydrogen peroxide as the oxidant under phase-transfer catalysis conditions, which allows the reaction to proceed in a two-phase system without the need for organic solvents. researchgate.net For example, the oxidation of octene-1 to heptanoic acid has been achieved with a yield of nearly 90% at temperatures below 100°C using this method. researchgate.net This process represents a green pathway for converting α-alkenes into monocarboxylic acids with one less carbon atom. researchgate.net

Other green methodologies focus on using molecular oxygen as the ultimate oxidant, often in water as the solvent. rsc.org These reactions can proceed under mild conditions and without the need for external catalysts or initiators, offering a practical and sustainable route to carboxylic acids from olefin feedstocks. rsc.org The oxidation of 2-heptenal, the corresponding aldehyde to this compound, can also be considered in this context, as aldehydes are readily oxidized to carboxylic acids. ontosight.ai The oxidation of trans-2-hepten-1-ol (B1631063) can yield trans-2-heptenoic acid using reagents like potassium permanganate (B83412). While traditional oxidants like permanganate or chromium (VI) reagents are effective, modern green chemistry seeks alternatives. pressbooks.pub Mild, one-pot ozonolysis-oxidation processes in aqueous organic solvents, followed by a quench with sodium chlorite, also provide a high-yielding route to carboxylic acids from alkenes with minimal byproduct formation. organic-chemistry.org

Role as a Key Synthetic Intermediate

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is a versatile chemical intermediate widely employed in the synthesis of various organic compounds, particularly for the pharmaceutical and agrochemical industries. chemimpex.commedchemexpress.comtargetmol.comvulcanchem.com Its structure, featuring both a carboxylic acid and a reactive double bond, allows it to be a precursor for more complex molecules with desired biological activities. angenechemical.com

A prominent example of its utility is in the synthesis of the antibiotic Cilastatin. A derivative, (2)-(s)-7-chloro-2-(2,2-dimethyl cyclopropane-carboxamide)-2-heptenoic acid, serves as a key pharmaceutical intermediate for Cilastatin's production. protheragen.aiprotheragen.ai Purification processes have been developed to ensure high purity of this intermediate, which is crucial for its use in synthesizing the final active pharmaceutical ingredient (API). google.com

Furthermore, derivatives of this compound are precursors in the synthesis of α-lipoic acid, a compound with important biological functions. google.com Specifically, 7-carbethoxy-2-heptenoic acid is used as a starting point; the addition of thiolacetic acid across the double bond initiates a sequence leading to intermediates necessary for building the final α-lipoic acid structure. rsc.org The compound also serves as a precursor for various agrochemicals, leveraging its reactive nature to build molecules for crop protection. ontosight.aivulcanchem.com

Table 3: this compound Derivatives as Pharmaceutical Intermediates

| Intermediate | Final Product | Therapeutic Class | Reference |

|---|---|---|---|

| (2)-(s)-7-chloro-2-(2,2-dimethyl cyclopropane-carboxamide)-2-heptenoic acid | Cilastatin | Antibiotic (β-lactamase inhibitor) | protheragen.aigoogle.com |

| 7-Carbethoxy-2-heptenoic acid | α-Lipoic Acid | Antioxidant / Growth Factor | google.comrsc.org |

Building Block for Complex Organic Molecules

As a fundamental building block in organic synthesis, this compound provides a platform for constructing a wide range of complex molecules. chemimpex.comangenechemical.comcymitquimica.com Its bifunctional nature—a reactive double bond and a carboxylic acid group—allows for a variety of chemical transformations, including esterification, amidation, hydrogenation, and oxidation, enabling the synthesis of derivatives with diverse functionalities. angenechemical.com

The utility of this compound as a building block is evident in its role in synthesizing significant pharmaceutical compounds. As detailed previously, it is a precursor to a key side chain of the anticancer agent FK228 and an intermediate for the antibiotic Cilastatin. nih.govprotheragen.ai These syntheses involve multiple, precise steps where the heptenoic acid framework is elaborated upon to build the final, complex molecular architecture. Its unique structure is also foundational in creating intermediates for α-lipoic acid. google.comrsc.org

Beyond these specific examples, the general reactivity of this compound makes it a valuable starting material for creating more intricate structures. angenechemical.comontosight.ai The double bond can be functionalized in numerous ways, while the carboxylic acid can be converted into esters, amides, or acid chlorides, which can then participate in further coupling reactions. angenechemical.com This versatility makes it an essential component for researchers and chemists designing and constructing novel organic molecules for applications in medicinal chemistry, materials science, and biotechnology. angenechemical.comontosight.ai

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Hexene |

| (2)-(s)-7-chloro-2-(2,2-dimethyl cyclopropane-carboxamide)-2-heptenoic acid |

| (2E)-2-Heptenoic acid phenylmethyl ester |

| 2-Heptenal |

| This compound |

| 6-Thiol-8-Hydroxyoctanoic Acid |

| 7-Carbethoxy-2-heptenoic acid |

| 7-monoester of 7-carboxy-2-heptenoic acid |

| α-Lipoic acid |

| Benzyl acrylate |

| β-Hydroxy mercapto heptenoic acid |

| Cilastatin |

| FK228 |

| Heptanoic acid |

| Hydrogen peroxide |

| Methyl 3,3-dimethoxy propionate |

| Octene-1 |

| Potassium permanganate |

| Propargylic ketone |

| Sodium chlorite |

| Thioacetic acid |

| trans-2-Hepten-1-ol |

Biological and Biochemical Investigations

Metabolic Pathways and Lipid Biochemistry

The study of 2-Heptenoic acid provides valuable insights into fundamental biochemical processes. As a medium-chain unsaturated fatty acid, it serves as a useful compound in research exploring lipid metabolism. vulcanchem.comchemimpex.comhmdb.ca

This compound is utilized in biochemical research to understand the complex pathways of fatty acid metabolism and lipid biochemistry. chemimpex.com Its structure as a medium-chain fatty acid makes it a relevant subject for studies aiming to elucidate metabolic pathways and identify potential therapeutic targets. vulcanchem.comchemimpex.com Research in this area contributes to a broader understanding of how organisms process and utilize different types of fatty acids for energy and cellular functions. hmdb.ca

Beta-oxidation is the primary metabolic process for breaking down fatty acids to produce energy. mdpi.comnih.gov This cyclical pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, releasing acetyl-CoA in each cycle. mdpi.comfunakoshi.co.jp While direct studies on the beta-oxidation of this compound are not detailed in the provided context, its saturated counterpart, heptanoic acid, is known to undergo beta-oxidation to produce acetyl-CoA and propionyl-CoA. nih.gov The degradation of fatty acids with an odd number of carbon atoms, like heptanoic acid, ultimately yields propionyl-CoA, which can then enter other metabolic pathways such as the citric acid cycle. nih.gov The initial steps for unsaturated fatty acids like this compound require additional enzymes to handle the double bond before it can proceed through the standard beta-oxidation spiral.

The general steps of beta-oxidation are as follows:

Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase introduces a double bond.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

Oxidation: An NAD+-dependent dehydrogenase converts the hydroxyl group to a keto group.

Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA. mdpi.comfunakoshi.co.jp

The fundamental structure of cellular membranes is the phospholipid bilayer, which is composed of lipids with fatty acid tails. mdpi.comkhanacademy.org The fluidity and properties of these membranes are influenced by the nature of these fatty acids, including their chain length and degree of saturation. khanacademy.org While this compound itself is not a primary component of membranes, the study of various fatty acids is crucial to understanding membrane dynamics.

In the realm of biosynthesis, this compound serves as an intermediate in the synthesis of other organic compounds, which may include pharmaceuticals and agrochemicals. medchemexpress.com Its chemical structure, featuring a reactive double bond, makes it a valuable building block in organic synthesis. chemimpex.com

Beta-Oxidation Pathways

Enzymatic Transformations and Biocatalysis

Enzymes play a critical role in the biosynthesis and modification of fatty acids. Investigations into enzymes like Polyketide Synthases (PKS) and Carboxylic Acid Reductases (CAR) have revealed specific interactions with this compound or its precursors.

Polyketide synthases are large, multi-domain enzymes responsible for the biosynthesis of a wide array of natural products. nih.govnih.gov Mechanistic studies on the picromycin/methymycin polyketide synthase (PICS) have provided detailed insights into the formation of unsaturated polyketides. nih.govacs.org Specifically, module 2 of PICS is responsible for creating an unsaturated triketide intermediate. nih.govnih.gov

In a key study, a recombinant PICS module 2 (with an appended thioesterase domain, TE) was shown to convert malonyl-CoA and an N-acetylcysteamine thioester of (2S,3R)-2-methyl-3-hydroxypentanoic acid into a mixture of two products. nih.govnih.govacs.org One of these products was identified as the triketide acid (4S,5R)-4-methyl-5-hydroxy-2-heptenoic acid . nih.govnih.govacs.org This research established the structure and stereochemistry of intermediates in a polyketide chain elongation cycle catalyzed by a dehydratase-containing module. nih.gov

| Enzyme System | Substrates | Products | Key Finding |

| PICS Module 2 + TE | Malonyl-CoA, (2S,3R)-2-methyl-3-hydroxypentanoic acid-SNAC | (4S,5R)-4-methyl-5-hydroxy-2-heptenoic acid, (3S,4S,5R)-3,5-dihydroxy-4-methyl-n-heptanoic acid-delta-lactone | Catalyzes the formation of an unsaturated triketide intermediate. nih.govnih.govacs.org |

| PICS Module 2 (DH inactivated) + TE | (Same as above) | Exclusively (3S,4S,5R)-3,5-dihydroxy-4-methyl-n-heptanoic acid-delta-lactone | Confirms the role of the dehydratase (DH) domain in double bond formation. nih.govacs.org |

| PICS Module 2 (KR inactivated) + TE | (Same as above) | Predominantly (4S,5R)-3-oxo-4-methyl-5-hydroxy-n-heptanoic acid-delta-lactone | Confirms the role of the ketoreductase (KR) domain in reducing the keto group. nih.govacs.org |

Table 1: Summary of Mechanistic Studies on PICS Module 2.

Carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes, a key transformation in biocatalysis. researchgate.netsci-hub.se These enzymes are of industrial interest for producing aldehydes, which are valuable in the flavor and fragrance industries. sci-hub.se

Studies have been conducted to determine the substrate scope of CARs from various microorganisms, including Neurospora crassa, Mycobacterium marinum, and Trametes versicolor. researchgate.netd-nb.info These enzymes have been tested against a range of saturated, unsaturated, and branched fatty acids. researchgate.net For instance, the CAR from Mycobacterium marinum (MmCAR) demonstrated a broad tolerance for medium- to long-chain fatty acids (C6–C18). researchgate.net While this compound was not explicitly listed among the tested substrates in the provided results, related medium-chain acids were. The data shows that CAR enzymes are active on a variety of fatty acid structures, suggesting that unsaturated acids like this compound could potentially serve as substrates.

| CAR Source | Tested Substrates (Examples) | Relative Activity/Conversion |

| Mycobacterium marinum (MmCAR) | Hexanoic acid, Heptanoic acid, Octanoic acid, Decanoic acid, Oleic acid | Broad tolerance for C6-C18 fatty acids. researchgate.net |

| Trametes versicolor (TvCAR) | Benzoic acid, (E)-Cinnamic acid, Pentanoic acid, Hexanoic acid | Active on short-chain aliphatic and various aromatic acids. d-nb.info |

| Nocardia iowensis (NiCAR) | Various aromatic and aliphatic acids | Used in multi-enzyme cascades for alcohol synthesis. sci-hub.se |

Table 2: Substrate Scope of Selected Carboxylic Acid Reductase (CAR) Enzymes.

Enzyme-Mediated Hydroxy Acid Production from Fatty Acids

The enzymatic conversion of fatty acids into hydroxy fatty acids is a significant area of biotechnological research, offering a greener alternative to chemical synthesis. Unspecific peroxygenases (UPOs) have been identified as key enzymes in this process. In a screening of eighteen short- to medium-chain monounsaturated fatty acids, various UPOs demonstrated the ability to hydroxylate and epoxidize these substrates. mdpi.com

Specifically, for fatty acids with a terminal double bond, such as derivatives of heptenoic acid, the UPOs from Chaetomium globosum (CglUPO) and Coprinellus radians (CraUPO) were most effective. mdpi.com CglUPO, in particular, showed significant activity, converting approximately 20% of 6-heptenoic acid. mdpi.com The conversion rates for other terminally unsaturated fatty acids by these enzymes are detailed in the table below.

| Fatty Acid | CglUPO Conversion (%) | CraUPO Conversion (%) |

| 8-nonenoic acid | ~50 | ~25-30 |

| 7-octenoic acid | ~50 | ~25-30 |

| 6-heptenoic acid | ~20 | <5 |

| Shorter FAs | <5 | <5 |

Data sourced from a study on the conversion of unsaturated short- to medium-chain fatty acids by unspecific peroxygenases. mdpi.com

Furthermore, the position of the double bond within the fatty acid chain influences the resulting products. For α-β-unsaturated fatty acids, UPOs can produce epoxides, while for β-γ-unsaturated fatty acids, CglUPO was unique in forming β-γ-epoxides. mdpi.com This demonstrates the substrate specificity and varied product outcomes of different UPOs in the production of hydroxy acids.

Mechanistic Studies of Emulsion Destabilization in Aqueous Enzymatic Extraction

Aqueous enzymatic extraction (AEE) is an environmentally friendly method for extracting oil from oilseeds. nih.govdntb.gov.ua However, the formation of stable oil-in-water emulsions during this process hinders oil recovery. nih.gov Recent research has focused on using fatty acids, including heptanoic acid, as demulsifying agents to break these emulsions. nih.govmdpi.com

In the context of peanut oil extraction, heptanoic acid has been shown to be highly effective in destabilizing the emulsion. mdpi.com One study optimized the demulsification process using heptanoic acid, achieving a free oil yield of up to 95.84 ± 0.19%. mdpi.com The optimal conditions were found to be the addition of 1.26% heptanoic acid, a solid-liquid ratio of 1:3.25, a reaction temperature of 72.7 °C, and a reaction time of 55 minutes. mdpi.com

The mechanism of demulsification involves adjusting the pH of the emulsion to the isoelectric point of the oil body proteins, which are key components of the stabilizing interfacial membrane. mdpi.com A combination of heptanoic acid and octanoic acid has also been shown to be effective, with a demulsification rate of 97.95% ± 0.03% under optimized conditions. nih.gov The proposed mechanism suggests that these fatty acids disrupt the protein and phospholipid layer surrounding the oil droplets, leading to coalescence and phase separation. nih.gov

Intermolecular Interactions and Biological Modulations

Enzyme-Substrate Interactions and Metabolic Pathway Participation

The interaction between enzymes and substrates is fundamental to all metabolic processes. atlanticoer-relatlantique.ca this compound, as a medium-chain fatty acid, participates in fatty acid metabolism. The specificity of enzyme-substrate interactions can be highly refined, as seen in the metabolism of various compounds by cytochrome P450 enzymes like CYP2C8. nih.gov While direct studies on this compound's interaction with a wide range of enzymes are specific, the principles of enzyme kinetics and substrate binding are universal. atlanticoer-relatlantique.ca

The initial binding of a substrate to an enzyme can induce conformational changes, a concept known as induced fit, which facilitates the chemical reaction by lowering the activation energy. atlanticoer-relatlantique.ca In some cases, an allosteric binding event at a site other than the active site can precede binding at the active site, influencing the enzyme's catalytic activity. nih.gov The products of metabolic pathways can also regulate enzyme activity through feedback inhibition, where the final product inhibits an enzyme earlier in the pathway. atlanticoer-relatlantique.ca

Modulation of Cellular Signaling Pathways by Derivatives

Fatty acids and their derivatives are known to act as signaling molecules that can modulate various cellular pathways. laminarpharma.com While specific studies on the direct modulation of signaling pathways by this compound are limited, research on related fatty acids provides insight into potential mechanisms. For instance, other fatty acids have been shown to regulate a wide range of signaling cascades, including those involved in inflammation and calcium-dependent signaling. laminarpharma.com

Derivatives of other fatty acids can influence critical signaling pathways such as the MAP kinase and PI3K/Akt pathways, which are central to cell proliferation and survival. laminarpharma.com For example, the synthetic fatty acid derivative 2OHOA has been shown to inhibit the MAP kinase pathway by causing the translocation of Ras from the membrane to the cytoplasm. laminarpharma.com Additionally, some fatty acid derivatives can interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in various cellular processes. laminarpharma.comnih.gov The interaction of prostanoids, which are derived from fatty acids, with their receptors can also lead to complex downstream signaling events, as seen in the interplay between PGI2 and TXA2 signaling pathways. nih.govoup.com

Endogenous Occurrence and Metabolomics Research

Identification as a Metabolite in Organisms (e.g., Caenorhabditis elegans)

This compound and its derivatives have been identified as endogenous metabolites in the nematode Caenorhabditis elegans. nih.govnih.govsmolecule.comebi.ac.uk Specifically, a derivative known as ascr#7, which is formed by the condensation of (2E,6R)-6-hydroxyhept-2-enoic acid with the dideoxysugar ascarylose, acts as a pheromone and a weak dauer-inducing signal in this organism. nih.gov Another derivative, icas#7, is also a known metabolite in C. elegans. nih.gov

These ascarosides are part of a larger family of small-molecule signals that regulate developmental timing and behavior. ebi.ac.uk Their biosynthesis integrates building blocks from carbohydrate metabolism, peroxisomal β-oxidation of fatty acids, and amino acid catabolism. ebi.ac.uk Metabolomics studies have revealed a significant diversity of ascaroside structures, highlighting the modular nature of this signaling library. ebi.ac.uk The identification of heptanoic acid in metabolomics studies of other organisms, such as non-human primates, further indicates its role as a component of the endogenous metabolome. nih.gov

Lipidomics Investigations into Roles in Health and Disease

Lipidomics, the large-scale study of cellular lipids, has become an essential tool for investigating the roles of specific fatty acids in various physiological and pathological states. metabolomicscentre.cacreative-proteomics.com This approach allows for a comprehensive analysis of the lipidome, providing insights into how molecules like this compound and its saturated counterpart, heptanoic acid, contribute to cellular processes and the development of disease. ontosight.ai Investigations in this area have highlighted the potential of these medium-chain fatty acids as biomarkers and therapeutic agents, particularly in the context of metabolic disorders. creative-proteomics.comuni-freiburg.de

Research Findings in Metabolic Disorders

Detailed lipidomic analyses have been conducted to understand the effects of heptanoate (B1214049) (C7), the saturated form of this compound, in the context of long-chain fatty acid oxidation disorders (lc-FAOD). uni-freiburg.de These are inherited metabolic diseases where the body's ability to break down long-chain fatty acids for energy is impaired. uni-freiburg.denih.gov A study involving fibroblasts from patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHADD) deficiency, a type of lc-FAOD, revealed that incubation with heptanoate induced significant remodeling of complex lipids. uni-freiburg.de

The investigation showed that heptanoate treatment appeared to have a protective effect by restoring the sphingolipid biosynthesis flux. uni-freiburg.de Specifically, a significant increase in ceramides (B1148491) was observed, which seemed to reverse a dysregulation reported in LCHADD fibroblasts. uni-freiburg.de Furthermore, heptanoate led to a significant increase in cardiolipins (CL), lipids crucial for mitochondrial function and the efficiency of the electron transport chain. uni-freiburg.de This is in contrast to treatment with the medium-chain fatty acid octanoate (B1194180) (C8), which led to a reduction in cardiolipins. uni-freiburg.de These findings suggest that heptanoate can beneficially alter the lipid profile in cells with compromised fatty acid oxidation. uni-freiburg.de

Table 1: Effect of Heptanoate (C7) on Key Lipid Species in LCHADD Fibroblasts

This table summarizes the observed changes in the relative abundance of specific lipid classes in Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHADD) deficient fibroblasts after incubation with heptanoate, as detailed in lipidomic studies. uni-freiburg.de

| Lipid Class | Observed Change with Heptanoate (C7) Treatment | Potential Significance |

|---|---|---|

| Ceramides (Cer) | Significant Increase | Reverses the sphingolipid flux, potentially restoring sphingolipid biosynthesis. uni-freiburg.de |

| Cardiolipins (CL) | Significant Increase | May improve metabolic efficiency and the electron transfer chain within mitochondria. uni-freiburg.de |

Biomarker Discovery in Cardiovascular Disease

Lipidomics and metabolome-wide association studies have also identified heptanoic acid as a potential biomarker related to cardiovascular disease (CVD) risk. A study comparing populations from northern and southern China, which have markedly different rates of heart disease and stroke, found significant differences in their urinary metabolite profiles. nih.gov

In this research, urinary levels of pentanoic/heptanoic acid were found to be significantly higher in the northern Chinese population, which has a higher risk of cardiovascular disease. nih.gov This finding points to differences in diet, endogenous metabolism, or gut microbial activity between the two populations that may contribute to their differing CVD risk profiles. nih.gov The identification of heptanoic acid as one of these discriminating metabolites underscores its relevance in metabolic profiling and epidemiological studies of cardiovascular health. nih.gov

Table 2: Discriminating Urinary Metabolites in Populations with Differing Cardiovascular Disease Risk

This table presents key metabolites identified in the INTERMAP study that showed significantly different levels between northern and southern Chinese populations, highlighting the association of heptanoic acid with a higher-risk population. nih.gov

| Metabolite | Population with Higher Levels | Associated Cardiovascular Disease (CVD) Risk |

|---|---|---|

| Pentanoic/Heptanoic acid | Northern Chinese | Higher Risk nih.gov |

| Dimethylglycine | Northern Chinese | Higher Risk nih.gov |

| Branched-chain amino acids (leucine, isoleucine, valine) | Northern Chinese | Higher Risk nih.gov |

| Hippurate | Southern Chinese | Lower Risk nih.gov |

| 4-cresyl sulphate | Southern Chinese | Lower Risk nih.gov |

| Phenylacetylglutamine | Southern Chinese | Lower Risk nih.gov |

Pharmacological and Therapeutic Research

Investigation of Biological Activities of 2-Heptenoic Acid and Its Derivatives

The core structure of this compound, particularly its carboxylic acid moiety and potential for unsaturation, makes it a candidate for derivatization to explore a range of biological effects. ontosight.ai Research into complex derivatives suggests that the addition of functional groups like hydroxyls and phenyl rings can modulate the compound's interaction with biological targets, potentially enhancing its pharmacological profile. ontosight.aiontosight.ai

Anti-inflammatory Properties

The chemical architecture of certain this compound derivatives suggests they may possess anti-inflammatory properties. ontosight.aiontosight.ai Compounds with similar structures are known to interact with biological pathways associated with inflammation. For instance, a study of Lepidium sativum seed oil, which was found to exert anti-inflammatory activity, identified a methyl ester of 6-heptenoic acid among its constituents. scienceopen.com Another study investigating the anti-inflammatory potential of Colocasia gigantea extract identified a derivative, heptanoic acid, 3-oxo-2-propyl-, methyl ester, within the plant's chemical profile. smujo.id While this research does not directly assess this compound, it highlights the potential for its derivatives to contribute to anti-inflammatory effects.

Anticancer Activities

Several derivatives of heptenoic acid have been investigated for their potential in oncology. ontosight.aiontosight.aiontosight.ai Research has indicated that heptenoic acid can play a role in anti-prostate cancer activity through the caspase pathway. researchgate.net A specific derivative, (22β,25R)- 3β-Hydroxy-spirost-5-en-7-iminoxy-heptanoic acid, was found to induce apoptosis in prostate cancer cells. researchgate.net In another study, a methanolic extract of Hibiscus sabdariffa L., which was shown to contain 3-Heptenoic acid, methyl ester, demonstrated a promising anticancer effect against colorectal cancer cells (Caco-2). nih.gov The potential for heptenoic acid derivatives to interfere with microbial enzymes or membrane integrity has also been noted as a possible mechanism for anticancer activity. ontosight.ai

Interactive Table: Investigated Biological Activities of this compound Derivatives

| Derivative Name | Biological Activity | Research Context |

| This compound, trimethylsilyl (B98337) ester | Antioxidant | Found in kiwi fruit extract with significant free radical scavenging capacity. researchgate.net |

| Heptanoic acid, docosyl ester | Antioxidant | Identified in fractions of Chlorella vulgaris exhibiting antioxidant properties. nih.gov |

| (22β,25R)- 3β-Hydroxy-spirost-5-en-7-iminoxy-heptanoic acid | Anticancer | Demonstrated anti-prostate cancer activity by inducing apoptosis via the caspase pathway. researchgate.net |

| 3-Heptenoic acid, methyl ester | Anticancer | Present in Hibiscus sabdariffa L. extract that showed activity against colorectal cancer cells. nih.gov |

| Heptanoic acid, 3-oxo-2-propyl-, methyl ester | Anti-inflammatory | Identified in Colocasia gigantea extract with anti-inflammatory potential. smujo.id |

Exploration of Targeted Therapeutic Applications

Research has moved beyond general biological screening to investigate specific therapeutic uses for derivatives of this compound, particularly in the fields of ophthalmology and smooth muscle physiology.

Ocular Hypotensive Research for Glaucoma Management

A significant area of research has been the development of cyclopentane (B165970) heptanoic acid derivatives, which are structurally related to prostaglandins, as potent ocular hypotensive agents for the management of glaucoma. google.comgoogle.com.nagoogle.com Patents describe certain cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives as having pronounced effects in reducing intraocular pressure. google.comgoogleapis.comgoogle.com These compounds are considered particularly suitable for treating ocular hypertensive conditions. google.comgoogle.com.nagoogle.com

Research has found that these derivatives can be significantly more potent than their parent compounds and, notably for glaucoma treatment, may cause less ocular surface hyperemia. google.comgoogleapis.com An example of a marketed drug with a related structure is Tafluprost, a fluorinated analog of prostaglandin (B15479496) F2α that contains a 5-heptenoic acid backbone. drugs.comcaymanchem.com Formulations containing Tafluprost are used to reduce elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. caymanchem.com

Smooth Muscle Relaxant Properties

The same class of cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives investigated for glaucoma has also been identified as having smooth muscle relaxant properties. google.comgoogle.comgoogle.com This suggests a broad potential for application in conditions such as systemic hypertension, pulmonary diseases, and gastrointestinal disorders. google.comgoogle.comgoogle.com The mechanism of action is linked to their ability to relax smooth muscle, which is a key physiological process in various bodily systems. googleapis.com Specifically, a derivative identified as 17-Phenyl trinor Prostaglandin F2α dimethyl amide is described as a smooth muscle relaxant with potential for glaucoma research. medchemexpress.com

Interactive Table: Targeted Therapeutic Applications of this compound Derivatives

| Derivative Class | Therapeutic Application | Key Research Finding |

| Cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives | Ocular Hypotensive (Glaucoma) | Identified as potent ocular hypotensives suitable for glaucoma management. google.comgoogle.comgoogle.com |

| Cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives | Smooth Muscle Relaxant | Described as having broad application in diseases requiring smooth muscle relaxation. google.comgoogle.comgoogle.com |

| Tafluprost ((5Z)-7-[...]-5-heptenoic acid, 1-methylethyl ester) | Ocular Hypotensive (Glaucoma) | A marketed drug used to reduce elevated intraocular pressure. drugs.comcaymanchem.com |

| 17-Phenyl trinor Prostaglandin F2α dimethyl amide | Smooth Muscle Relaxant | A derivative of 1-OH cyclopentane heptanoic acid explicitly noted as a smooth muscle relaxant. medchemexpress.com |

Thromboxane (B8750289) Receptor Antagonism

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For heptenoic acid derivatives, SAR studies have provided valuable insights into the structural features necessary for their biological activities.

In the context of thromboxane receptor antagonism, the stereochemistry of the substituents on the heptenoic acid chain is critical. Research on (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid and its analogues demonstrated that antagonist activity was present in cis-substituted compounds, but not in their trans-isomers. nih.gov This indicates a strict spatial requirement for binding to the thromboxane receptor. Similarly, studies on other TXA2 analogues have shown that the orientation of hydroxyl groups on the side chain significantly influences their potency as antagonists. pnas.org

In the development of antiarrhythmic agents based on depsipeptides containing (R)-α-hydroxy heptanoic acid residues, modifications to the polar backbone by systematically replacing esters with N-H or N-Me amides were explored. acs.org These changes to the core structure, while keeping the aliphatic side chains constant, aimed to determine the contribution of the backbone's functionality to the observed antiarrhythmic activity. acs.org

Modulation of Bioavailability, Efficacy, and Safety Profiles through Structural Modifications

The therapeutic success of a drug is dependent not only on its efficacy but also on its bioavailability and safety profile. researchgate.net Structural modifications are a key strategy to enhance these pharmacokinetic and pharmacodynamic properties. researchgate.net

For example, rosuvastatin, a synthetic HMG-CoA reductase inhibitor, is a heptenoic acid derivative. nih.gov Its hydrophilic nature and low lipophilicity, key structural features, result in poor penetration into extrahepatic tissues, which is thought to contribute to a lower risk of muscle toxicity compared to more lipophilic statins. nih.gov Furthermore, the oral bioavailability of rosuvastatin, which is approximately 20%, can be dramatically improved through formulation strategies. nih.govmdpi.com Encapsulating the drug in chitosan-coated nanovesicles was shown to increase its bioavailability by nearly five-fold, demonstrating that both chemical structure and delivery method can be modulated to improve drug performance. mdpi.com

Research into Anti-proliferative Effects

The potential of this compound derivatives to inhibit cell proliferation has been explored in several cancer-related studies, with varied results depending on the specific derivative and cellular context.

One study found that heptanoic acid, the saturated analogue of this compound, demonstrated moderate anti-proliferative effects against various cancer cell lines. nih.gov In another line of research, derivatives of 2-acetamido-5-oxo-6-heptenoic acid were synthesized to explore the relationship between their structure and antitumor activity. oup.com A key finding was that the methyl esters of these α-acetylamino acids exhibited significant antitumor activity, while the free N-acetyl acid form did not, highlighting the critical role of the ester group in conferring this bioactivity. oup.com

Conversely, not all heptenoic acid derivatives show anti-proliferative effects. Research has shown that 4-hydroxy-7-oxo-5-heptenoic acid lactone, a product of lipid oxidation, actually promotes the migration and invasion of glioblastoma multiforme (GBM) brain cancer stem cells. researchgate.net This suggests that certain derivatives may contribute to cancer progression, underscoring the importance of evaluating the specific biological effects of individual structural analogues. researchgate.net

Advanced Analytical Techniques for 2 Heptenoic Acid Research

Spectroscopic and Chromatographic Characterization Methodologies

The precise identification and structural elucidation of 2-heptenoic acid are primarily achieved through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of the molecule. chemicalbook.comnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (E)-2-heptenoic acid, the proton spectrum would show characteristic signals for the vinyl protons, the alpha-carbon proton, the methylene (B1212753) groups in the alkyl chain, and the terminal methyl group. The coupling constants between the vinyl protons are indicative of the trans configuration of the double bond. chemicalbook.com

¹³C NMR: Offers insights into the carbon skeleton of the molecule. The spectrum of this compound, heptadecyl ester, reveals distinct chemical shifts for the carbonyl carbon, the two olefinic carbons, and the various carbons of the heptyl and heptadecyl chains. spectrabase.com

The purification and characterization of this compound derivatives often necessitate the use of sophisticated analytical techniques, including NMR spectroscopy. ontosight.ai

Mass Spectrometry (MS) and Coupled Techniques (e.g., GC-QTOF-MS, LC-QTOF, GC×GC-TOF-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov When coupled with chromatographic separation techniques, its capabilities are significantly enhanced, allowing for the analysis of complex mixtures. The molecular weight of this compound is 128.17 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of volatile compounds like this compound. icm.edu.pl The compound is first vaporized and separated on a GC column before being introduced into the mass spectrometer for detection and identification. icm.edu.pl GC-MS has been instrumental in identifying aliphatic carboxylic acids in various samples. icm.edu.pl However, for non-volatile or thermally labile derivatives, a derivatization step is often required to increase volatility. taylorandfrancis.com

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry: This technique is particularly useful for the analysis of less volatile or thermally sensitive compounds. nih.gov LC-QTOF/MS offers high resolution and mass accuracy, facilitating the identification and quantification of organic acids in complex matrices. nih.govbruker.com This method has been shown to be superior to GC-MS for the analysis of certain organic acids. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS): This advanced technique provides exceptional separation power by employing two different GC columns. researchgate.net It is particularly effective for analyzing complex mixtures containing numerous components, offering higher sensitivity and better metabolite identification compared to conventional GC-MS. researchgate.netnih.gov The high data acquisition rates of TOF-MS are well-suited for the narrow peaks generated in GC×GC. researchgate.net

Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies

Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices.

Gas Chromatography (GC): GC is a robust method for the analysis of fatty acids. nih.gov For direct analysis of free fatty acids, acidification of the sample is often necessary to ensure quantitative determination. nih.gov The use of a capillary column, such as a DB-5, is common for separating fatty acids. nih.gov Flame ionization detection (FID) is a common detection method for GC analysis of fatty acids. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of fatty acids, especially when derivatization is employed to enhance detectability. edpsciences.org Reversed-phase HPLC is a common mode used for these separations. edpsciences.orgsielc.com The use of ion-pairing agents can improve the retention and separation of charged analytes like carboxylic acids in reversed-phase LC. chromatographyonline.com

Ion Chromatography (IC) and Capillary Electrophoresis in Acid Detection

Ion chromatography and capillary electrophoresis are alternative separation techniques that offer distinct advantages for the analysis of ionic species like this compound.

Ion Chromatography (IC): IC is a specialized form of liquid chromatography used for separating ions and polar molecules. While traditionally used for small inorganic ions, it can also be applied to the analysis of organic acids. lcms.cz

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. lcms.cz It is particularly useful when sample volumes are limited. lcms.cz For non-UV absorbing compounds like this compound, indirect UV detection can be employed. lcms.cz CE has been successfully used for the separation of various carboxylic acids, including heptanoic acid, a related compound. researchgate.net

Derivatization Methods for Enhanced Analytical Performance

Derivatization is a common strategy to improve the analytical properties of this compound, particularly for GC and LC analysis. This chemical modification can increase volatility, improve chromatographic separation, and enhance detector response. edpsciences.org

Esterification: Conversion of the carboxylic acid group to an ester is a frequent derivatization method. Methyl esters are commonly prepared for GC analysis due to their increased volatility. oup.com Reagents like methanolic hydrochloric acid or boron trifluoride in methanol (B129727) are used for this purpose. oup.com For HPLC analysis, derivatization with chromophoric groups like naphthacyl esters significantly enhances UV detectability. edpsciences.org

Amidation: Fatty acids can be converted to amides, such as dimethylamides, for GC analysis. A mild and efficient one-step procedure using bis(2-methoxyethyl)-amino-sulfur trifluoride (Deoxo-Fluor) has been developed for this purpose. nih.gov

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create trimethylsilyl (B98337) esters of carboxylic acids, which are more volatile and suitable for GC-MS analysis. taylorandfrancis.com

The following table summarizes common derivatization reagents and their applications in the analysis of carboxylic acids.

| Derivatization Reagent | Analyte Type | Analytical Technique | Purpose |

| Methanolic Hydrochloric Acid | Carboxylic Acids | GC-MS | Forms volatile methyl esters. oup.com |

| Trimethylsulfonium hydroxide (B78521) (TMSH) | Fatty Acids | GC-MS | Forms fatty acid methyl esters (FAMEs). mdpi.com |

| 2-Bromo-2'-acetonaphthone | Fatty Acids | HPLC | Forms UV-active naphthacyl esters. edpsciences.org |

| N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) | Metabolites | GC-MS | Increases volatility by forming trimethylsilyl derivatives. taylorandfrancis.com |

| Bis(2-methoxyethyl)amino-sulfur trifluoride (Deoxo-Fluor) | Fatty Acids | GC-FID, GC-C-IRMS | Forms dimethylamides for improved analysis. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Fatty Acids | LC-MS | Couples fatty acids with a labeling reagent for enhanced ionization. nih.gov |

Development of Novel Detection Platforms and Biosensors

Recent research has focused on developing novel and rapid detection platforms for carboxylic acids, including biosensors. These innovative approaches offer potential advantages in terms of speed, portability, and selectivity.

Nanozyme-based Sensors: A smartphone-assisted sensing platform has been developed for the detection of glyphosate, which involves the inhibition of the peroxidase-like activity of heptanoic acid/Prussian blue decorated Fe₃O₄ nanoparticles. rsc.org This colorimetric method allows for rapid, on-site analysis. rsc.org

G-Protein Coupled Receptor (GPCR)-based Biosensors: Whole-cell biosensors for medium-chain fatty acids have been constructed using GPCRs in yeast. nih.gov These sensors can be applied in high-throughput screening for microbes engineered to produce fatty acids. nih.gov

Functional Nucleic Acid (FNA)-based Biosensors: FNA biosensors, including those based on aptamers and DNAzymes, are emerging as powerful tools for detecting a wide range of molecules. mdpi.com While not yet specifically demonstrated for this compound, their adaptability suggests potential for future development. These biosensors can utilize various detection methods, including fluorescence and electrochemistry. mdpi.com

Nanotechnology-assisted Biosensors: The integration of nanomaterials like gold nanoparticles, carbon nanotubes, and graphene has significantly enhanced the sensitivity and selectivity of biosensors for detecting viral nucleic acids. mdpi.com Similar principles could be applied to develop highly sensitive biosensors for small molecules like this compound.

Smartphone-Based Detection Systems utilizing Nanoparticles

Qualitative Analysis Methodologies

Identifying this compound within a complex mixture, such as in food products or biological samples, requires reliable qualitative analysis techniques. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technology in this area, and its identification power is enhanced by several established methodologies. mdpi.commdpi.com

The Standard Comparison Method (SCM) is a direct and definitive approach for compound identification. mdpi.com In this method, a pure, certified analytical standard of this compound is analyzed using the same instrument and conditions (e.g., GC column, temperature program) as the unknown sample. The identification is confirmed if the retention time and the mass spectrum of the peak in the sample are an exact match to those of the standard. mdpi.com The use of related compounds, such as heptanoic acid, as internal standards in chromatographic analyses further illustrates the importance of reference compounds for accurate quantification and identification. asm.org

Spectral Library Identification (SLI) is a powerful tool used in conjunction with mass spectrometry. mdpi.com This method involves comparing the experimentally obtained mass spectrum of an unknown compound against extensive, curated databases of spectra. mdpi.com The most widely used library is the NIST/EPA/NIH Mass Spectral Library, which contains spectra for hundreds of thousands of compounds, including this compound. nist.gov The matching algorithm provides a "hit list" of potential structures ranked by a similarity score, offering a high-probability identification. mdpi.com However, confirmation with a pure standard is still considered the gold standard.

Table 2: Key Mass Spectral Peaks for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation | Reference |

|---|---|---|---|

| 41 | 100.0 | Base Peak | nist.gov |

| 83 | 68.0 | Major Fragment | nist.gov |

| 55 | 60.0 | Major Fragment | nist.gov |